

# Technical Support Center: Removal of Tween 20 from Protein Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tween 20

Cat. No.: B1663874

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of **Tween 20** from protein solutions. The following sections detail various methods, including their experimental protocols, and offer guidance on selecting the most appropriate technique for your specific needs.

## Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove **Tween 20** from my protein solution?

**Tween 20** (polysorbate 20) is a non-ionic detergent commonly used to prevent non-specific binding and protein aggregation. However, its presence can interfere with downstream applications such as mass spectrometry, certain immunoassays, and crystallographic studies. [1] Therefore, reducing its concentration is often a critical step.

Q2: What are the most common methods for removing **Tween 20**?

The primary methods for **Tween 20** removal include:

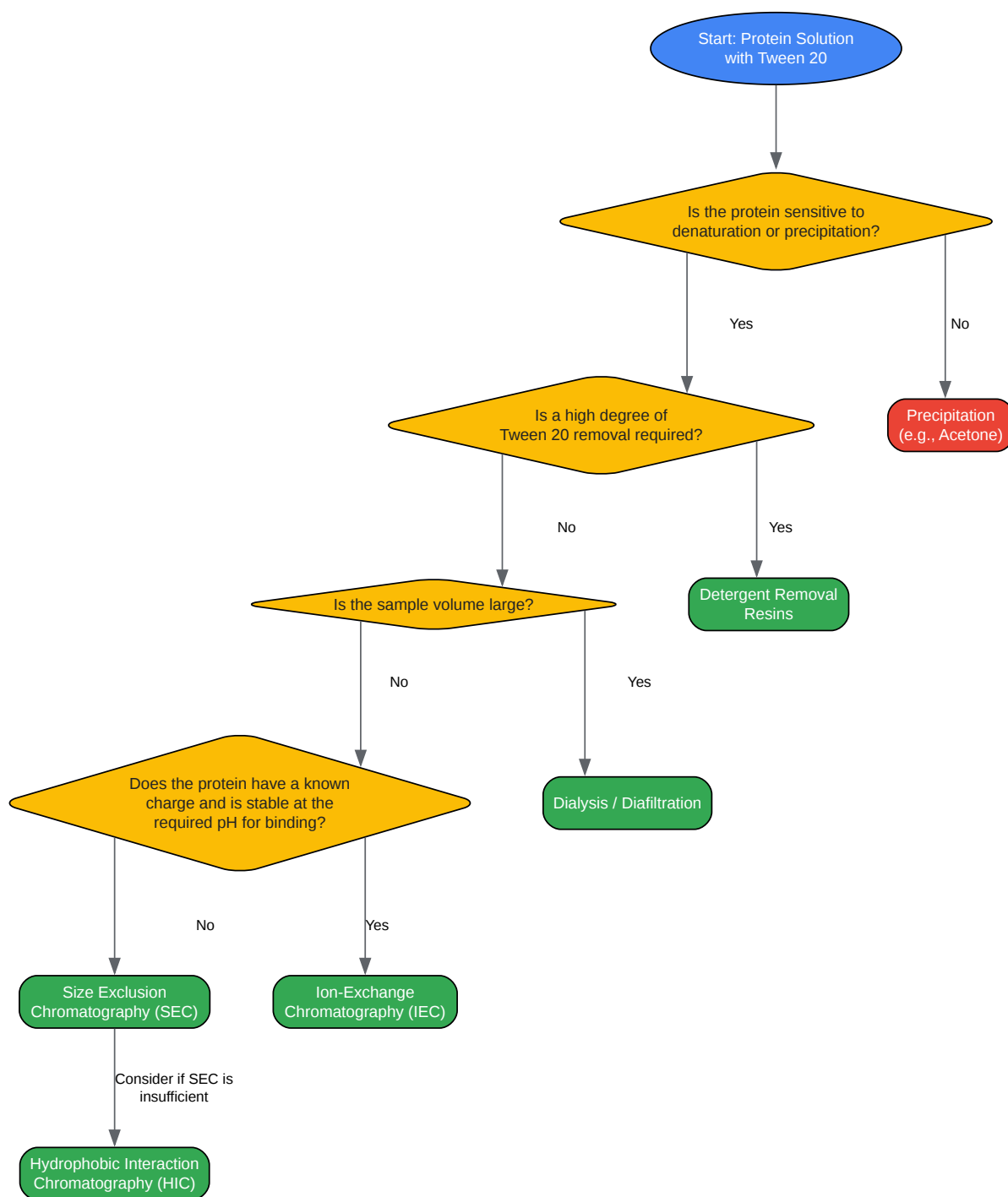
- Dialysis/Diafiltration: Effective for buffer exchange but can be slow for detergents with a low critical micelle concentration (CMC) like **Tween 20**. [1][2]
- Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the removal of smaller detergent micelles from larger proteins. [2][3]

- Ion-Exchange Chromatography (IEC): Separates molecules based on charge. In this context, the protein is typically bound to the resin while the neutral **Tween 20** is washed away.[\[1\]](#)[\[2\]](#)
- Hydrophobic Interaction Chromatography (HIC): A powerful technique that separates molecules based on their hydrophobicity.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Precipitation: Methods like acetone precipitation can effectively remove detergents, but may lead to protein denaturation.
- Affinity Chromatography/Detergent Removal Resins: Utilizes resins with a high affinity for detergents to specifically bind and remove them from the solution.[\[1\]](#)

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors, including the properties of your protein (e.g., size, charge, stability), the initial concentration of **Tween 20**, the required final purity, sample volume, and the downstream application. The decision-making workflow below can guide your selection process.

## Method Selection Workflow



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Caption: A flowchart to guide the selection of the appropriate method for **Tween 20** removal based on experimental parameters.

## Quantitative Comparison of Methods

The following table summarizes the typical performance of various **Tween 20** removal methods. The actual performance may vary depending on the specific protein, buffer conditions, and experimental setup.

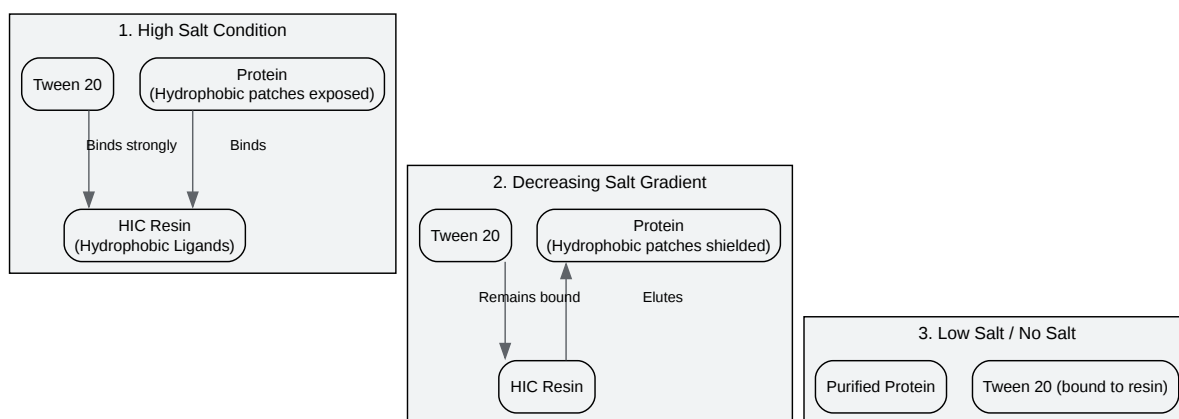
Method	Typical Tween 20 Removal Efficiency	Typical Protein Recovery	Final Tween 20 Concentration	Key Advantages	Key Disadvantages
Detergent Removal Resins	>95% <a href="#">[1]</a>	85-95% <a href="#">[1]</a>	<0.01%	High efficiency, rapid	Resin cost, potential for non-specific protein binding
Hydrophobic Interaction Chromatography (HIC)	High	80-95%	<0.01%	High resolution, maintains protein activity	Requires method development, use of high salt
Ion-Exchange Chromatography (IEC)	Moderate to High	80-95%	0.01-0.05%	Can be integrated into a purification workflow	Protein must bind to the resin, pH-dependent
Size Exclusion Chromatography (SEC)	Moderate	>90%	0.02-0.1%	Gentle on proteins, buffer exchange capability	Dilution of the sample, limited capacity
Dialysis / Diafiltration	Low to Moderate	>90%	0.05-0.2%	Simple, gentle on proteins	Very slow for Tween 20, large buffer volumes required
Acetone Precipitation	High	70-90% <a href="#">[9]</a>	<0.01%	Concentrates protein, effective	Can cause irreversible protein denaturation

## Experimental Protocols

### Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful method that exploits the hydrophobicity of both the protein and the detergent. Under high salt conditions, hydrophobic patches on the protein are exposed and bind to the hydrophobic resin. As the salt concentration is decreased, the protein elutes, while the more hydrophobic **Tween 20** remains bound to the resin or elutes later.

#### Mechanism of **Tween 20** Removal by HIC



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Caption: Mechanism of protein purification from **Tween 20** using Hydrophobic Interaction Chromatography.

#### Protocol:

- **Resin Selection:** Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are often a good starting point.

- Buffer Preparation:
  - Binding Buffer (Buffer A): 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
  - Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.
- Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.
- Sample Preparation: Adjust the salt concentration of the protein solution to match the Binding Buffer by adding ammonium sulfate. Filter the sample through a 0.22 µm filter.
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Washing: Wash the column with 5-10 CV of Binding Buffer to remove any unbound molecules.
- Elution: Elute the bound protein using a decreasing linear salt gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Collect fractions and monitor the absorbance at 280 nm. **Tween 20** will typically elute later in the gradient or be retained on the column.
- Analysis: Analyze the collected fractions for protein content and residual **Tween 20**.

## Ion-Exchange Chromatography (IEC)

This method is suitable for non-ionic detergents like **Tween 20**. The principle is to select a resin and buffer pH where the protein of interest binds to the column, while the uncharged **Tween 20** flows through.

Protocol:

- Resin Selection:
  - If your protein has a net positive charge at the working pH, use a cation exchange resin (e.g., SP Sepharose).
  - If your protein has a net negative charge, use an anion exchange resin (e.g., Q Sepharose).

- Buffer Preparation:
  - Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein is charged (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
  - Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0).
- Column Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer.
- Sample Preparation: Exchange the buffer of the protein solution to the Binding Buffer using dialysis or a desalting column.
- Sample Loading: Load the sample onto the column. Collect the flow-through, as it will contain the majority of the **Tween 20**.
- Washing: Wash the column with 5-10 CV of Binding Buffer to ensure all **Tween 20** has been removed.
- Elution: Elute the bound protein with a linear gradient of 0-100% Elution Buffer or a step elution.
- Analysis: Analyze the eluted fractions for protein concentration and purity.

## Acetone Precipitation

This is a harsh method but can be effective for concentrating the protein and removing detergents. It is important to note that this method will likely denature your protein.

Protocol:

- Pre-cool Acetone: Chill acetone to -20°C.
- Precipitation: Add four volumes of cold acetone to one volume of your protein solution.[\[10\]](#)
- Incubation: Incubate the mixture at -20°C for at least 1 hour. For very dilute protein solutions, overnight incubation may be necessary.



- **Centrifugation:** Centrifuge at  $>13,000 \times g$  for 15-30 minutes at 4°C to pellet the precipitated protein.
- **Supernatant Removal:** Carefully decant the supernatant which contains the **Tween 20**.
- **Washing (Optional):** Wash the pellet with a smaller volume of cold acetone and repeat the centrifugation to remove residual **Tween 20**.
- **Drying:** Air-dry the pellet for a short period (do not over-dry as it will be difficult to resolubilize).
- **Resolubilization:** Resuspend the pellet in a suitable buffer for your downstream application.

## Dialysis

Dialysis is a simple but slow method for removing **Tween 20**, as it forms micelles that are often larger than the pores of the dialysis membrane.

Protocol:

- **Membrane Selection:** Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
- **Sample Preparation:** Place your protein solution in the dialysis tubing or cassette.
- **Dialysis:** Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[\[11\]](#)
- **Buffer Changes:** Change the dialysis buffer every 2-4 hours for the first 8-12 hours, followed by an overnight dialysis with a fresh change of buffer.[\[11\]](#) Multiple buffer changes are crucial for removing the detergent.
- **Sample Recovery:** After dialysis, recover the protein sample from the tubing/cassette.

## Troubleshooting Guides

### Hydrophobic Interaction Chromatography (HIC)

- Problem: Protein precipitates upon addition of high salt.
  - Solution: Reduce the initial salt concentration in the binding buffer and sample. Perform small-scale precipitation tests to determine the optimal salt concentration.
- Problem: Protein does not bind to the column.
  - Solution: Increase the salt concentration in the binding buffer. Alternatively, use a more hydrophobic resin.
- Problem: Poor protein recovery.
  - Solution: The protein may be binding too strongly. Use a less hydrophobic resin or add a mild non-ionic detergent (different from **Tween 20**) or an organic modifier to the elution buffer.

## Ion-Exchange Chromatography (IEC)

- Problem: Protein does not bind to the column.
  - Solution: Ensure the pH of the binding buffer is appropriate for your protein's pI to have the desired charge. Check and lower the ionic strength of your sample and binding buffer.
- Problem: Incomplete removal of **Tween 20**.
  - Solution: Increase the number of column volumes used for the washing step. Ensure that the **Tween 20** concentration is below its CMC if possible, although this is often not practical.
- Problem: Protein elutes during the wash step.
  - Solution: The ionic strength of the binding buffer may be too high, or the pH is too close to the protein's pI. Adjust buffer conditions accordingly.

## Acetone Precipitation

- Problem: Low protein recovery.[\[12\]](#)

- Solution: Ensure the incubation at -20°C is sufficiently long, especially for dilute samples. Be careful not to dislodge the pellet when decanting the supernatant. Some smaller proteins may not precipitate well with acetone alone.
- Problem: Protein pellet is difficult to resolubilize.
  - Solution: Avoid over-drying the pellet. Use a small volume of a strong solubilizing buffer (e.g., containing urea or guanidine HCl) and vortex thoroughly. Sonication may also help.

## Dialysis

- Problem: Protein precipitates during dialysis.[13]
  - Solution: The final buffer composition may not be suitable for your protein's stability. Ensure the dialysis buffer has an appropriate pH and ionic strength. Consider adding stabilizing agents like glycerol or a low concentration of a different, more easily dialyzable detergent.[14]
- Problem: Significant loss of protein sample.[15]
  - Solution: Ensure the MWCO of the dialysis membrane is appropriate for your protein to prevent it from diffusing out. For dilute samples, non-specific binding to the membrane can be an issue; consider using low-protein-binding membranes or adding a carrier protein if compatible with your downstream application.[15]

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- To cite this document: BenchChem. [Technical Support Center: Removal of Tween 20 from Protein Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663874#how-to-remove-tween-20-from-a-protein-solution]

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